molecular formula C8H17BrO2S B13643583 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane

1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane

Cat. No.: B13643583
M. Wt: 257.19 g/mol
InChI Key: BJICPXGVWHTQCJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane is an organic compound characterized by the presence of a bromine atom, an ethylsulfonyl group, and a dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane may involve large-scale bromination and sulfonation processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of alcohols, amines, or other substituted derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane involves its interaction with specific molecular targets and pathways. The bromine atom and ethylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. These interactions can result in changes in molecular structure and function, contributing to the compound’s overall effects.

Comparison with Similar Compounds

  • 1-Bromo-4-(methylsulfonyl)-2,2-dimethylbutane
  • 1-Bromo-4-(propylsulfonyl)-2,2-dimethylbutane
  • 1-Bromo-4-(butylsulfonyl)-2,2-dimethylbutane

Comparison: 1-Bromo-4-(ethylsulfonyl)-2,2-dimethylbutane is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical and physical properties. Compared to its analogs with different sulfonyl groups, this compound may exhibit distinct reactivity and applications. For example, the ethylsulfonyl group may influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C8H17BrO2S

Molecular Weight

257.19 g/mol

IUPAC Name

1-bromo-4-ethylsulfonyl-2,2-dimethylbutane

InChI

InChI=1S/C8H17BrO2S/c1-4-12(10,11)6-5-8(2,3)7-9/h4-7H2,1-3H3

InChI Key

BJICPXGVWHTQCJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCC(C)(C)CBr

Origin of Product

United States

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